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Compound of Interest

Compound Name: Propyl valerate

Cat. No.: B086924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for propyl valerate (also known as propyl pentanoate), a common fragrance and flavor agent.

This document is intended to serve as a valuable resource for researchers, scientists, and

professionals in drug development and related fields who require detailed structural and

analytical information on this compound.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for propyl valerate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Assignment Chemical Shift (δ) ppm

A (CH₂) 4.027

B (CH₂) 2.299

C (CH₂) 1.66

D (CH₂) 1.61

E (CH₂) 1.35

F (CH₃) 0.94

G (CH₃) 0.91

Note: Data obtained from a 90 MHz spectrum in CDCl₃.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹³C NMR data for propyl valerate is not readily available in public databases.

The following are predicted chemical shifts based on computational models and analysis of

similar ester compounds.

Carbon Atom Predicted Chemical Shift (δ) ppm

C=O ~173

O-CH₂ ~65

C=O-CH₂ ~34

CH₂ (valerate) ~28

O-CH₂-CH₂ ~22

CH₂-CH₃ (valerate) ~22

CH₂-CH₃ (propyl) ~14

CH₃ (valerate) ~10
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

2960-2850 C-H stretch (alkane)

1735 C=O stretch (ester)

1465 C-H bend (alkane)

1175 C-O stretch (ester)

Note: Data is from a gas-phase spectrum.

Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment Ion

144 ~5 [M]⁺ (Molecular Ion)

103 60.5 [M - C₃H₇]⁺

85 100 [CH₃(CH₂)₃CO]⁺

60 34.5
[C₂H₅COOH]⁺ (McLafferty

Rearrangement)

57 56.7 [C₄H₉]⁺

43 40.2 [C₃H₇]⁺

Note: Data obtained by electron ionization (EI) at 75 eV.[1]

Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of propyl valerate is prepared by dissolving a small amount of

the neat liquid in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.chemicalbook.com/SpectrumEN_141-06-0_1HNMR.htm
https://www.benchchem.com/product/b086924?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ

= 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a spectrometer operating

at a frequency of 300 MHz or higher. A standard single-pulse experiment is used. Key

acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise

ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton

signals (typically 0-12 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to

the low natural abundance of the ¹³C isotope, a greater number of scans and a longer

acquisition time are required compared to ¹H NMR. Proton decoupling is employed to simplify

the spectrum and improve signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a liquid sample like propyl valerate, the simplest method is to place a

single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent

(one with minimal IR absorbance in the regions of interest, such as carbon tetrachloride) can

be prepared and placed in a liquid sample cell. Gas-phase spectra are obtained by injecting a

small amount of the volatile liquid into an evacuated gas cell.

Data Acquisition: The prepared sample is placed in the sample compartment of an FT-IR

spectrometer. A background spectrum of the empty sample holder (or the solvent) is recorded

first. Then, the sample spectrum is recorded. The final spectrum is typically an average of

multiple scans to improve the signal-to-noise ratio. The data is presented as a plot of percent

transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like propyl valerate, the sample is typically

introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct

insertion probe. In GC-MS, the compound is first separated from a mixture on a GC column

before entering the ion source.
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Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small,

volatile organic molecules. In the ion source, the sample molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a

molecular ion (M⁺), which can then undergo fragmentation.

Mass Analysis and Detection: The resulting ions (the molecular ion and its fragments) are

accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which

separates them based on their mass-to-charge ratio (m/z). The detector then records the

abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus

m/z.

Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of propyl valerate.
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Caption: Workflow for the spectroscopic analysis of propyl valerate.
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{Propyl Valerate | CH₃CH₂CH₂CH₂C(=O)OCH₂CH₂CH₃}

¹H & ¹³C NMR Chemical Shifts & Coupling IR Spectroscopy Vibrational Frequencies Mass Spectrometry Fragmentation Pattern
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Caption: Correlation of propyl valerate's structure with its spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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